molecular formula C10H19NO4 B13647840 (3R,4R)-3-(Boc-amino)tetrahydro-2H-pyran-4-ol

(3R,4R)-3-(Boc-amino)tetrahydro-2H-pyran-4-ol

Cat. No.: B13647840
M. Wt: 217.26 g/mol
InChI Key: FSSQTAOGGBWNKE-UHFFFAOYSA-N
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Description

(3R,4R)-3-(Boc-amino)tetrahydro-2H-pyran-4-ol is a chiral compound often used in organic synthesis. The compound features a tetrahydropyran ring, which is a six-membered ring containing one oxygen atom, and a Boc-protected amino group. The Boc group (tert-butoxycarbonyl) is commonly used to protect amines during chemical reactions to prevent unwanted side reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-3-(Boc-amino)tetrahydro-2H-pyran-4-ol typically involves the following steps:

    Formation of the Tetrahydropyran Ring: This can be achieved through various methods, such as the Prins reaction, where an aldehyde reacts with an alkene in the presence of an acid catalyst.

    Introduction of the Boc-Protected Amino Group: The Boc group is introduced by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-3-(Boc-amino)tetrahydro-2H-pyran-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

    Reduction: The compound can be reduced to remove the Boc group, typically using acidic conditions.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like tosyl chloride (TsCl) to form a tosylate, which can then undergo nucleophilic substitution.

Common Reagents and Conditions

    Oxidation: PCC, DMP

    Reduction: Acidic conditions (e.g., HCl, TFA)

    Substitution: TsCl, nucleophiles (e.g., NaN3, KCN)

Major Products Formed

    Oxidation: Ketones, aldehydes

    Reduction: Deprotected amines

    Substitution: Tosylates, azides, nitriles

Scientific Research Applications

(3R,4R)-3-(Boc-amino)tetrahydro-2H-pyran-4-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex molecules, including pharmaceuticals and natural products.

    Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of chiral drugs.

    Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of (3R,4R)-3-(Boc-amino)tetrahydro-2H-pyran-4-ol depends on its specific application. In general, the compound interacts with molecular targets through its functional groups. For example, the Boc-protected amino group can be deprotected to reveal a free amine, which can then participate in various biochemical reactions. The tetrahydropyran ring provides structural stability and can interact with enzymes or receptors in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • (3R,4R)-3-(Boc-amino)tetrahydro-2H-pyran-4-ol
  • (3R,4R)-3-(Boc-amino)tetrahydro-2H-furan-4-ol
  • (3R,4R)-3-(Boc-amino)tetrahydro-2H-thiopyran-4-ol

Uniqueness

This compound is unique due to its specific stereochemistry and the presence of the tetrahydropyran ring. This combination of features makes it a valuable intermediate in the synthesis of complex molecules, particularly those requiring chiral centers. The Boc-protected amino group also provides versatility in synthetic applications, allowing for selective deprotection and further functionalization.

Properties

Molecular Formula

C10H19NO4

Molecular Weight

217.26 g/mol

IUPAC Name

tert-butyl N-(4-hydroxyoxan-3-yl)carbamate

InChI

InChI=1S/C10H19NO4/c1-10(2,3)15-9(13)11-7-6-14-5-4-8(7)12/h7-8,12H,4-6H2,1-3H3,(H,11,13)

InChI Key

FSSQTAOGGBWNKE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1COCCC1O

Origin of Product

United States

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